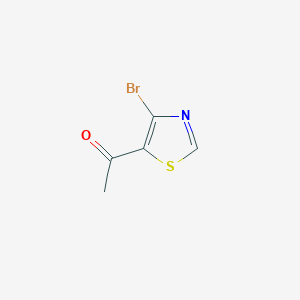

1-(4-Bromothiazol-5-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

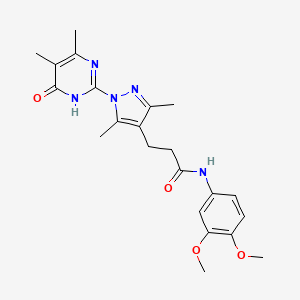

1-(4-Bromothiazol-5-yl)ethanone is a chemical compound with the CAS Number: 1368248-75-2 . It has a molecular weight of 206.06 and its IUPAC name is 1-(4-bromo-1,3-thiazol-5-yl)ethanone .

Molecular Structure Analysis

The molecular formula of this compound is C5H4BrNOS . The InChI code for this compound is 1S/C5H4BrNOS/c1-3(8)4-5(6)7-2-9-4/h2H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that aromatic compounds like this often undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

This compound is a solid or liquid compound that should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

1-(4-Bromothiazol-5-yl)ethanone serves as a precursor in the synthesis of various biologically active derivatives. For instance, new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives were synthesized and demonstrated potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. Some of these derivatives also showed significant inhibition of LPS-stimulated NO generation and cytotoxicity against several cancer cell lines, indicating their potential as multipotent compounds with promising biological activities (Abdel‐Aziz et al., 2011).

Molecular Structure and Pharmacological Potential

Studies on the molecular structure of derivatives of this compound, such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, provide insights into their electronic properties and potential pharmacological applications. The HOMO-LUMO analysis and molecular docking studies suggest these compounds might exhibit inhibitory activity against target proteins and may act as anti-neoplastic agents (Mary et al., 2015).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of derivatives synthesized from this compound have been extensively studied. For example, novel 1,3,4-oxadiazole derivatives showed strong activity against several strains of Staphylococcus aureus, indicating their potential as new drug candidates with significant antibacterial properties (Oliveira et al., 2012).

Anticholinesterase and Anticancer Properties

Additionally, certain derivatives have been evaluated for their anticholinesterase activities, indicating potential applications in treating neurodegenerative diseases. Some compounds exhibited high anticholinesterase activity, which could be beneficial in the development of treatments for conditions like Alzheimer's disease (Mohsen et al., 2014). Furthermore, other studies have focused on synthesizing derivatives with potent anticancer activities against various cancer cell lines, highlighting the versatility of this compound derivatives in medicinal chemistry (Mahmoud et al., 2021).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-bromo-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c1-3(8)4-5(6)7-2-9-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQYIIOBFFFTLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2749426.png)

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B2749429.png)

![2-Chloro-N-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetamide](/img/structure/B2749431.png)

![1-Methyl-1'-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2749433.png)

![1-(4-Fluorobenzoyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B2749435.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2749442.png)

![2-[(4-Chloro-1-naphthyl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2749444.png)

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2749446.png)